molecular formula C15H11N3O2 B13877719 5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one

5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one

Cat. No.: B13877719
M. Wt: 265.27 g/mol
InChI Key: HYVYADZZQLBHJZ-UHFFFAOYSA-N
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Description

5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrimidinone core with a hydroxyl group at the 5-position and a pyridinylphenyl substituent at the 2-position, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. One common method includes the reaction of 3-pyridin-3-ylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the desired pyrimidinone structure. The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

Scientific Research Applications

5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one has been studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
  • 5-hydroxy-2-(3′-hydroxy-4-methoxyphenyl)-3,6,7′-trimethoxychromen-4-one
  • 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone

Uniqueness

Compared to these similar compounds, 5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one stands out due to its unique pyrimidinone core and the presence of both pyridinyl and phenyl groups. This structural uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C15H11N3O2/c19-13-9-17-14(18-15(13)20)11-4-1-3-10(7-11)12-5-2-6-16-8-12/h1-9,19H,(H,17,18,20)

InChI Key

HYVYADZZQLBHJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C(=O)N2)O)C3=CN=CC=C3

Origin of Product

United States

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